1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE
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Overview
Description
1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE involves several steps. One common method includes the reaction of 2-methoxybenzaldehyde with nitroethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with 1H-1,3-benzodiazole-2-carboxylic acid to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of insect repellents and fragrances.
Mechanism of Action
The mechanism of action of 1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
1-(2-methoxyphenyl)propan-1-one: This compound has a similar structure but lacks the benzodiazole ring, making it less complex and potentially less biologically active.
2-Propanone, 1-(4-methoxyphenyl): This compound also lacks the benzodiazole ring and has different chemical properties and applications.
N-Benzyl-p-methoxy-α-methylphenethylamine hydrochloride: This compound has a similar methoxyphenyl group but differs significantly in its overall structure and biological activity.
Properties
IUPAC Name |
1-[2-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-14-8-12-19(24)22-23-17-10-5-6-11-18(17)25(22)15-16-9-4-7-13-20(16)27-2/h4-7,9-11,13,19H,3,8,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYUHKYDWTVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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